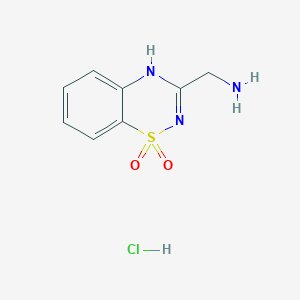

3-(aminomethyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(aminomethyl)-4H-1λ^6,2,4-benzothiadiazine-1,1-dione hydrochloride" is a derivative of the benzothiadiazine class, which includes various biologically active molecules. These compounds are known for their ability to modulate ATP-sensitive potassium (K_ATP) channels, with implications for tissue selectivity and potential therapeutic applications, particularly in the context of pancreatic B-cell K_ATP channel openers .

Synthesis Analysis

The synthesis of benzothiadiazine derivatives often involves the introduction of various substituents to the benzothiadiazine core to modulate biological activity and tissue selectivity. For instance, hydroxylated analogues of 3-isopropylaminobenzothiadiazine dioxides have been synthesized, with the R isomers showing greater potency and selectivity for pancreatic tissue over vascular smooth muscle tissue . Similarly, the introduction of a fluorine atom and various alkyl chains has been shown to improve potency and selectivity for pancreatic tissue . Other synthetic approaches include the reaction of o-aminobenzyl alcohol with thiourea and the condensation of o-aminobenzenethiol with various ketones [

Aplicaciones Científicas De Investigación

Structural Studies

The crystal structures of benzothiadiazine derivatives, including 3-(aminomethyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride, have been studied using X-ray crystal data. These studies reveal details about the planarity of the benzothiadiazine ring and the orientation of the sulfonyl group, which are crucial for understanding the chemical behavior of these compounds (Bombieri et al., 1990).

Synthesis of Bioactive Heteroaryl Thiazolidine-2,4-Diones

Research has explored the synthesis of bioactive compounds involving the reaction of benzothiadiazine derivatives with various agents. This includes the creation of pyrimidine derivatives and other heterocyclic moieties, which have potential antimicrobial activities (Ibrahim et al., 2011).

Development of Guanidine Tricycles and Disulfides

There have been developments in the synthesis of built-in guanidine tricycles and disulfides using benzothiadiazine derivatives. This research is significant for the development of new chemical entities with potential therapeutic applications (Chern et al., 1991).

Exploration of Taurine Antagonists

Unexpectedly, some aminomethyl-benzothiadiazines, which structurally resemble gamma-aminobutyric acid, were found to act as selective antagonists of taurine. This discovery is significant for understanding neurotransmitter systems and potentially developing new neurological drugs (Girard et al., 1982).

K(ATP) Channel Activation and Tissue Selectivity

Research has also been conducted on the effects of different substituents in benzothiadiazine dioxides on K(ATP) channel activation and tissue selectivity. This is crucial for developing drugs with specific target tissue actions, potentially for treatments in diabetes and cardiovascular diseases (Boverie et al., 2005).

Safety And Hazards

Propiedades

IUPAC Name |

(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S.ClH/c9-5-8-10-6-3-1-2-4-7(6)14(12,13)11-8;/h1-4H,5,9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBHMQOYRDPHFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3000704.png)

![[3-(Ethylamino)phenyl]methanol](/img/structure/B3000707.png)

![6-(4-Chlorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B3000709.png)

![3-(4-methoxyphenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide](/img/structure/B3000710.png)

![1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B3000711.png)

![6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B3000716.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3000722.png)

![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3000727.png)